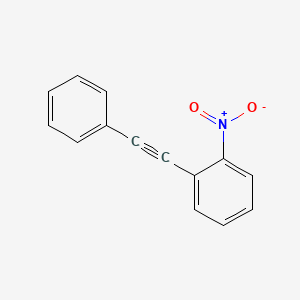

1-Nitro-2-(phenylethynyl)benzene

CAS No.: 35010-17-4

Cat. No.: VC18615779

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35010-17-4 |

|---|---|

| Molecular Formula | C14H9NO2 |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 1-nitro-2-(2-phenylethynyl)benzene |

| Standard InChI | InChI=1S/C14H9NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |

| Standard InChI Key | OXTHQALUIYPPEV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+](=O)[O-] |

Introduction

Synthesis and Manufacturing

Synthetic Methodologies

The synthesis of 1-nitro-2-(phenylethynyl)benzene primarily involves nitration of phenylethynylbenzene derivatives. A widely adopted method employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent . The procedure typically involves:

-

Nitration Step: Phenylethynylbenzene is treated with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to prevent over-nitration.

-

Workup: The reaction mixture is quenched with ice water, followed by extraction using organic solvents such as dichloromethane.

-

Purification: Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) yields the pure product .

Alternative routes include palladium-catalyzed cross-coupling reactions, where 1-iodo-2-nitrobenzene reacts with phenylacetylene in the presence of Pd(PPh₃)₄ and CuI . This method offers higher regioselectivity and avoids the harsh conditions of nitration.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors are increasingly employed to enhance safety and yield during nitration. Key challenges include managing exothermic reactions and minimizing byproducts such as dinitro derivatives.

Molecular Structure and Characterization

Structural Features

The compound’s structure consists of a benzene ring with:

-

A nitro group at the 1-position, which acts as a strong electron-withdrawing group.

-

A phenylethynyl group at the 2-position, contributing π-conjugation and steric bulk .

The IUPAC name, 1-nitro-2-(phenylethynyl)benzene, reflects this substitution pattern. Spectroscopic data confirm the structure:

-

¹H NMR (CDCl₃): δ 8.07 (d, J = 8.2 Hz, 1H), 7.71 (dd, J = 7.8 Hz, 1H), 7.63–7.35 (m, aromatic protons) .

-

¹³C NMR: Signals at 122–134 ppm correspond to alkynyl carbons and aromatic carbons .

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁NO₂ | |

| Molecular Weight | 225.24 g/mol | |

| Density | 1.22 g/cm³ | |

| Boiling Point | 370.3°C at 760 mmHg | |

| Flash Point | 173.1°C | |

| LogP (Octanol-Water) | 4.29 |

Chemical Stability

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture. Its nitro group renders it susceptible to reduction, while the alkyne moiety participates in cycloaddition reactions .

Chemical Reactivity and Mechanisms

Electrophilic Aromatic Substitution

The nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position. For example, sulfonation occurs preferentially at the 5-position.

Reduction and Catalytic Hydrogenation

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(phenylethynyl)aniline. This intermediate is critical in indole synthesis .

Cyclization Reactions

Under acidic conditions, 1-nitro-2-(phenylethynyl)benzene undergoes cyclization to form 2-phenylindole. This reaction proceeds via nitro group reduction followed by intramolecular nucleophilic attack .

Applications in Research and Industry

Catalysis in Indole Synthesis

A groundbreaking application involves dual-chambered mesoporous silica nanoreactors (Fig. 1). In one chamber, Pd nanocrystals reduce the nitro group to an amine, while Au nanocrystals in the adjacent chamber facilitate cyclization. This spatial isolation achieves 76.5% selectivity for 2-phenylindole, outperforming single-chambered systems (41.3%) .

Table 2: Catalytic Performance of Dual-Chambered vs. Single-Chambered Nanoreactors

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Dual-Chambered (Au + Pd) | 99.8 | 76.5 |

| Single-Chambered | 98.2 | 41.3 |

Materials Science

The compound’s π-conjugated system makes it a candidate for organic semiconductors. Preliminary studies suggest utility in photovoltaic devices.

Recent Advances and Future Directions

Recent studies focus on flow chemistry to optimize nitration and reduce waste. Additionally, computational models are being developed to predict regioselectivity in derivatives. Future research may explore photocatalytic applications and bioactive indole derivatives for pharmaceutical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume